molecular formula C15H21N3O4 B5274293 [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone

Cat. No.: B5274293
M. Wt: 307.34 g/mol
InChI Key: BTANQDNWNWUPBQ-STQMWFEESA-N
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Description

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a pyrrolidine ring, and a methoxypyridine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone typically involves multiple steps, including the formation of the pyrrolidine and morpholine rings, followed by their coupling with the methoxypyridine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of ionic liquids has been reported to facilitate the preparation of complex organic molecules .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone stands out due to its combination of a morpholine ring, a pyrrolidine ring, and a methoxypyridine moiety

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-21-14-11(3-2-4-16-14)15(20)18-9-12(13(19)10-18)17-5-7-22-8-6-17/h2-4,12-13,19H,5-10H2,1H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANQDNWNWUPBQ-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C(C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC=N1)C(=O)N2C[C@@H]([C@H](C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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